N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a pyridine ring, a thiophene ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the pyridine ring or the benzamide moiety.
Substitution: Substitution reactions might be possible at various positions on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)-N-METHYLBENZAMIDE: Lacks the thiophene ring, which might affect its chemical and biological properties.
N-(THIOPHEN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A positional isomer with potentially different reactivity and activity.
Uniqueness
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both pyridine and thiophene rings, which can confer distinct electronic properties and reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14N2OS/c20-17(14-7-2-1-3-8-14)19(13-15-9-6-12-21-15)16-10-4-5-11-18-16/h1-12H,13H2 |
InChI Key |
AZGQTNRGCUBHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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